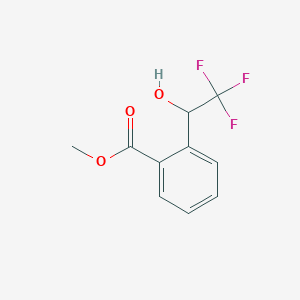

Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H9F3O3. It is a derivative of benzoic acid and contains a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with trifluoromethyltrimethylsilane in the presence of a fluoride source such as tetrabutylammonium fluoride. The reaction is carried out in tetrahydrofuran (THF) at room temperature. The product is then purified by chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance yield and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid.

Reduction: Formation of 2-(2,2,2-trifluoro-1-hydroxyethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

- Methyl 2-(2-hydroxyethyl)benzoate

- 1-Methyl-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene

Uniqueness

Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds without the trifluoromethyl group .

Biological Activity

Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a trifluoroethyl group, which often enhances biological activity due to its electronegative properties. The general structure can be represented as follows:

This compound is a derivative of benzoic acid, modified with a trifluoroethyl group that influences its solubility and reactivity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antagonism of Receptors : Preliminary studies suggest that this compound may act as an antagonist at certain receptor sites. For instance, it has been explored for its effects on P2X3 receptors, which are implicated in pain transmission and bladder disorders .

- Cytotoxic Effects : In vitro studies have shown that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For example, compounds with similar structures have demonstrated significant efficacy against leukemia lineages .

- Mutagenicity and Toxicity : While exploring its safety profile, it was noted that certain structural analogs might exhibit mutagenic properties. However, specific data on this compound's mutagenicity remains limited .

Efficacy Against Cancer

A study published in Molecules highlighted the cytotoxic effects of alkyl derivatives against leukemia cells. Although this compound was not the primary focus, similar compounds showed promising results in inhibiting cell proliferation .

Pain Management Applications

Research has indicated that P2X3 receptor antagonists can provide relief in conditions characterized by chronic pain. This compound's potential role as a P2X3 antagonist suggests it could be beneficial in developing treatments for bladder disorders and other pain-related conditions .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C10H9F3O3 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate |

InChI |

InChI=1S/C10H9F3O3/c1-16-9(15)7-5-3-2-4-6(7)8(14)10(11,12)13/h2-5,8,14H,1H3 |

InChI Key |

DNPJXBZVRRSEPV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.